molecular formula C13H14Cl2O3 B1319025 Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate CAS No. 342636-46-8

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate

Cat. No.: B1319025
CAS No.: 342636-46-8
M. Wt: 289.15 g/mol
InChI Key: VWYDIJUCDVTBEO-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is an organic compound with a molecular structure that includes an ethyl ester group, a dichlorophenyl group, and a ketone functional group

Scientific Research Applications

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is acting. Similar compounds may interact with enzymes, receptors, or other proteins in the body, leading to a variety of biological effects .

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific chemical structure. Some may be harmful if swallowed, inhaled, or in contact with the skin. They may also pose environmental hazards .

Future Directions

The future directions for research on similar compounds could involve the development of new synthetic methods, the exploration of their biological activity, and their potential use in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate typically involves the esterification of 5-(3,4-dichlorophenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenethylamine: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.

    Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Another compound with a similar dichlorophenyl group but different functional groups.

Uniqueness

Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate is unique due to its combination of an ethyl ester group, a dichlorophenyl group, and a ketone functional group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYDIJUCDVTBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592568
Record name Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342636-46-8
Record name Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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